2-Chloro-3-(2-fluorophenyl)-1-propene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNWFXCWQMRLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641162 | |
| Record name | 1-(2-Chloroprop-2-en-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-93-3 | |
| Record name | 1-(2-Chloroprop-2-en-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro 3 2 Fluorophenyl 1 Propene
Retrosynthetic Analysis and Key Precursors for Target Synthesis
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inscitepress.orgamazonaws.com For 2-Chloro-3-(2-fluorophenyl)-1-propene, several logical disconnections can be proposed to identify key precursors.
A primary disconnection strategy involves breaking the C=C double bond. This suggests two major forward-synthesis approaches:
Olefin Metathesis: Disconnecting the double bond via metathesis points to precursors such as 2-fluorostyrene (B1345600) and a suitable chloro-alkene partner.
Wittig-type Olefination: This approach would involve precursors like 2-fluorobenzyl halide and a two-carbon aldehyde or ketone equivalent bearing a chlorine atom.
Another effective strategy is a functional group interconversion (FGI) approach, which leads to an elimination pathway. ias.ac.in This involves retrosynthetically adding a leaving group and a hydrogen to the double bond, suggesting a saturated dihalide precursor.
Based on this analysis, three key precursors for the synthesis of the target molecule are identified:
1,2-Dichloro-3-(2-fluorophenyl)propane: A saturated precursor ideal for forming the double bond via a dehydrohalogenation (elimination) reaction.
2-Fluorostyrene: A key component for building the carbon skeleton via a cross-metathesis reaction.
2-Fluorobenzaldehyde: A fundamental starting material that can be elaborated into the required three-carbon chain through various addition and substitution reactions to form other precursors.
| Precursor | Corresponding Synthetic Strategy |
| 1,2-Dichloro-3-(2-fluorophenyl)propane | Elimination Reaction |
| 2-Fluorostyrene | Olefin Cross-Metathesis |
| 2-Fluorobenzaldehyde | Precursor Elaboration |
Olefin Metathesis Approaches and Variants
Olefin metathesis has become an indispensable tool in organic synthesis for the formation of carbon-carbon double bonds, catalyzed by metal alkylidene complexes, most notably those based on ruthenium. beilstein-journals.orgnih.govsigmaaldrich.com
Ring-Closing Metathesis Strategies (if applicable to cyclic precursors)
Ring-closing metathesis (RCM) is an intramolecular reaction used to form cyclic compounds from acyclic dienes. nih.govsigmaaldrich.com As the target molecule, this compound, is an acyclic structure, RCM is not a direct or efficient methodology for its final synthesis. This strategy is primarily applicable to the synthesis of cyclic molecules and would not be a logical choice for constructing this linear propene derivative.
Cross-Metathesis for C-C Double Bond Formation
Cross-metathesis (CM) is an intermolecular reaction that joins two different olefin partners. sigmaaldrich.comorganic-chemistry.org This represents a highly convergent and modern approach to synthesizing this compound. A plausible CM strategy would involve the reaction between 2-fluorostyrene and an appropriate chloro-alkene, such as 3-chloro-1-propene (allyl chloride).
The success of CM reactions depends on several factors, including the choice of catalyst and the relative reactivity of the olefin partners to suppress unwanted homodimerization. organic-chemistry.org Second-generation ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are known to be effective for CM reactions involving sterically hindered or electronically deactivated olefins. frontiersin.orgnih.gov The cross-metathesis of allyl halides has been demonstrated, although challenges can arise from catalyst deactivation or side reactions. frontiersin.org
| Catalyst | Solvent | Temperature | Expected Outcome |
| Grubbs Catalyst® G-II | Dichloromethane | Reflux | Formation of the target product, potential for homodimerization of reactants. |
| Hoveyda-Grubbs Catalyst® H-II | Toluene (B28343) | 80-100 °C | Improved stability and potentially higher selectivity for the cross-product. |
Stereoselective and Regioselective Synthesis via Elimination Reactions
The formation of alkenes through the elimination of hydrogen halides (dehydrohalogenation) from alkyl halides is a fundamental and widely used synthetic method. osmania.ac.in This approach can offer high levels of regio- and stereoselectivity when reaction conditions are carefully controlled.
Mechanistic Investigations of Dehydrohalogenation Pathways
The synthesis of this compound via elimination would likely proceed from a precursor such as 1,2-dichloro-3-(2-fluorophenyl)propane. The reaction typically follows an E2 (bimolecular elimination) mechanism, which involves a single concerted step where a base removes a proton and a leaving group departs simultaneously. libretexts.org
For an E2 reaction to occur, the proton being removed and the leaving group must be in an anti-periplanar conformation. The regiochemical outcome of the elimination is governed by the relative acidity of the available β-hydrogens and the steric environment. The removal of a proton from the C1 carbon would lead to the desired product. The alternative, removal of a proton from the C3 carbon, is also possible but is generally less favored due to the electronic influence of the adjacent fluorophenyl group. According to Saytzeff's rule, eliminations tend to favor the formation of the more substituted (and thus more stable) alkene, which in this case is the target compound. byjus.com
Influence of Base and Solvent Systems on Selectivity
The choice of base and solvent is critical in directing the outcome of elimination reactions. nih.gov To achieve high regioselectivity for the desired product, conditions that favor the Saytzeff product are typically employed.
Base: Strong, non-bulky bases such as sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH) in an alcoholic solvent are commonly used to promote Saytzeff elimination. learncbse.in The use of sterically hindered bases, like potassium tert-butoxide (t-BuOK), tends to favor the formation of the less substituted (Hofmann) product, which is not desired in this case.
Solvent: Polar protic solvents like ethanol (B145695) can facilitate the E2 pathway. In aqueous solutions, nucleophilic substitution (SN2) can become a competing reaction, leading to the formation of alcohols instead of the desired alkene. learncbse.in Therefore, alcoholic solutions of bases are generally preferred for dehydrohalogenation. learncbse.in The polarity of the solvent can also influence the reaction rate and selectivity. nih.gov
| Base | Solvent | Predominant Mechanism | Expected Major Product |
| KOH | Ethanol | E2 (Saytzeff) | This compound |
| NaOEt | Ethanol | E2 (Saytzeff) | This compound |
| Potassium tert-butoxide | tert-Butanol | E2 (Hofmann) | Potential for increased yield of isomeric byproducts |
| KOH | Water (Aqueous) | SN2 | 3-(2-Fluorophenyl)-2-chloropropane-1-ol (Substitution) |
Palladium-Catalyzed Coupling Reactions in Precursor Synthesis
Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon bonds. youtube.comnih.gov For the synthesis of this compound, these methods are ideal for constructing the 3-(2-fluorophenyl)-1-propene (B1319094) precursor, which can then undergo subsequent allylic chlorination.
Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organoboron compound and an organohalide. libretexts.org A plausible route to the precursor of the target molecule involves the coupling of (2-fluorophenyl)boronic acid with a propenyl halide, such as 3-bromo-1-propene. The catalytic cycle typically involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org Studies on similar couplings, such as the reaction of various fluorinated aryl bromides with boronic acids, have demonstrated the versatility of this method. mdpi.com
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. organic-chemistry.orglibretexts.org In a potential synthesis, 1-bromo-2-fluorobenzene (B92463) or 1-iodo-2-fluorobenzene could be reacted with propene in the presence of a palladium catalyst and a base. brainly.comaskfilo.com This would form 3-(2-fluorophenyl)-1-propene. The reaction generally favors the formation of the trans-isomer where applicable and is a highly effective method for aryl-alkene bond formation. organic-chemistry.org One-pot procedures combining Heck coupling with subsequent reactions have been developed for related molecules, showcasing the efficiency of this approach. mdpi.comnih.govmdpi.com
Once the 3-(2-fluorophenyl)-1-propene precursor is synthesized via either of these coupling reactions, the final step would be a selective allylic chlorination. Radical allylic halogenation can be achieved using various reagents, such as N-chlorosuccinimide (NCS) or chlorine gas at high temperatures, to introduce the chlorine atom at the C2 position. libretexts.orgncert.nic.in
| Reaction | Reactant 1 | Reactant 2 | Typical Catalyst | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | (2-fluorophenyl)boronic acid | 3-bromo-1-propene | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High functional group tolerance; mild reaction conditions. |
| Heck Coupling | 1-bromo-2-fluorobenzene | Propene | Pd(OAc)₂, Palladacycles | High atom economy; direct use of simple alkenes. nih.gov |
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a pathway to an alkynyl precursor. researchgate.net
A potential synthetic route using this method would involve:
Sonogashira Coupling: Reacting 1-bromo-2-fluorobenzene with a suitable terminal alkyne, such as propyne (B1212725) or a protected equivalent like trimethylsilylacetylene. organic-chemistry.org This step would yield 1-fluoro-2-(prop-1-yn-1-yl)benzene. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.
Subsequent Transformation: The resulting aryl alkyne must then be converted to the final allylic chloride structure. This can be achieved through a two-step process:
Partial Reduction (Semireduction): The triple bond of the aryl alkyne is selectively reduced to a double bond to form 3-(2-fluorophenyl)-1-propene. This is commonly accomplished using specific catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) to yield the cis-alkene, or by using sodium in liquid ammonia (B1221849) for the trans-alkene. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com Phosphine-mediated reduction methods have also been developed that can selectively produce either (E)- or (Z)-alkenes. rsc.org
Allylic Chlorination: As described previously, the intermediate alkene is then subjected to allylic chlorination to install the chlorine atom, yielding this compound. researchgate.net
| Step | Reaction | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Sonogashira Coupling | 1-bromo-2-fluorobenzene, Propyne, Pd(PPh₃)₂Cl₂/CuI, Base (e.g., Et₃N) | 1-fluoro-2-(prop-1-yn-1-yl)benzene |
| 2 | Partial Reduction | H₂, Lindlar's Catalyst | 3-(2-fluorophenyl)-1-propene |
| 3 | Allylic Chlorination | N-Chlorosuccinimide (NCS) | This compound |
Asymmetric Synthesis Approaches (if applicable for chiral analogues)
The target molecule, this compound, is achiral. However, asymmetric synthesis methodologies become highly relevant for the creation of chiral analogues, which could be of interest for biological applications. A chiral center could be introduced, for example, by replacing one of the hydrogen atoms on the C3 carbon with another substituent or by modifying the double bond.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for synthesizing chiral molecules. If a related precursor, such as 1-(2-fluorophenyl)-2-propen-1-ol, were used, its derivative (e.g., an ester or carbonate) could undergo an enantioselective reaction with a nucleophile in the presence of a palladium catalyst and a chiral ligand.
Alternatively, the enantioselective synthesis of chiral allylic fluorides and chlorides from allylic chlorides has been achieved using palladium catalysis with chiral bisphosphine ligands. acs.org Nickel-catalyzed systems have also proven effective for the asymmetric cross-coupling of racemic secondary allylic chlorides. mit.edu These methods could be adapted to produce chiral analogues of the target compound, where the stereochemistry of the carbon bearing the halogen is controlled. nih.govorganic-chemistry.org
Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. fastercapital.comrsc.org
Key green chemistry strategies applicable to the palladium-catalyzed routes include:
Use of Greener Solvents: Traditional palladium-catalyzed couplings often use organic solvents like toluene or DMF. A significant green advancement is the use of water as a reaction medium. benthamdirect.comacs.orggctlc.org The development of water-soluble phosphine (B1218219) ligands allows the palladium catalyst to be constrained to the aqueous phase, simplifying product separation and catalyst recycling. acs.org
Catalyst Recyclability: Palladium is a precious and costly metal. libretexts.org Developing heterogeneous or recyclable catalyst systems is a primary goal. Palladium nanoparticles supported on materials like cellulose, porous organic polymers, or chitosan (B1678972) have been shown to be effective and robust catalysts for Suzuki, Heck, and Sonogashira reactions. rsc.orgmdpi.comacs.org These solid-supported catalysts can be easily recovered by filtration or centrifugation and reused multiple times, reducing both cost and metal waste. samaterials.comacs.org
Energy Efficiency: The use of microwave irradiation can dramatically shorten reaction times and improve yields in cross-coupling reactions, leading to significant energy savings compared to conventional heating. acs.org
Atom Economy: The Heck reaction generally has a higher atom economy than the Suzuki or Sonogashira reactions, as it directly couples the aryl halide with a simple alkene. nih.gov Designing synthetic routes that maximize the incorporation of reactant atoms into the final product is a core principle of green chemistry.
By integrating these principles, the synthesis of this compound and its precursors can be made more sustainable and economically viable. unibo.it
Reaction Mechanisms and Reactivity of 2 Chloro 3 2 Fluorophenyl 1 Propene
Electrophilic Addition Reactions Across the Alkene Moiety
The carbon-carbon double bond in 2-Chloro-3-(2-fluorophenyl)-1-propene is a region of high electron density, making it susceptible to attack by electrophiles. These reactions proceed through the formation of a carbocation intermediate, the stability of which is a key factor in determining the reaction's outcome.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is expected to proceed via an electrophilic addition mechanism. The initial step involves the protonation of the double bond by the hydrogen halide, leading to the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org This carbocation is an allylic carbocation, which is stabilized by resonance, delocalizing the positive charge across two carbon atoms. The presence of the 2-fluorophenyl group can further influence the stability of this intermediate through inductive and resonance effects. The subsequent attack by the halide ion (X⁻) on the carbocation yields the final product.
The reaction can potentially lead to two constitutional isomers, arising from the two resonance structures of the allylic carbocation. The distribution of these products is dependent on the relative stability of the carbocation at each position and the reaction conditions.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond is also a characteristic reaction of alkenes. This reaction typically proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. The attack generally occurs at the more substituted carbon, leading to an anti-addition product. For this compound, this would result in the formation of a dihalogenated propane (B168953) derivative.
The regioselectivity of electrophilic additions to unsymmetrical alkenes is often described by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. leah4sci.comyoutube.com This rule is based on the formation of the more stable carbocation intermediate.
In the case of this compound, the protonation of the terminal carbon (C1) would lead to a secondary allylic carbocation, which is stabilized by resonance with a tertiary carbocation bearing the 2-fluorophenyl group. Protonation of the internal carbon (C2) would result in a primary carbocation, which is significantly less stable. Therefore, the reaction is expected to follow Markovnikov's rule, with the hydrogen adding to C1 and the nucleophile adding to C2 or C3 (due to resonance).
Anti-Markovnikov addition, where the hydrogen adds to the more substituted carbon, is generally observed under radical conditions, particularly with HBr in the presence of peroxides. libretexts.org In such a scenario, the reaction proceeds via a radical mechanism where the bromine radical adds to the double bond first to form the more stable radical intermediate. For this compound, this would lead to the bromine atom adding to the C1 position.
| Reaction | Reagents | Expected Major Product(s) | Regioselectivity |
| Hydrohalogenation | HCl | 2,2-Dichloro-1-(2-fluorophenyl)propane and 1,2-dichloro-3-(2-fluorophenyl)propane | Markovnikov |
| Hydrobromination | HBr | 2-Bromo-2-chloro-1-(2-fluorophenyl)propane and 1-bromo-2-chloro-3-(2-fluorophenyl)propane | Markovnikov |
| Radical Hydrobromination | HBr, ROOR | 1-Bromo-2-chloro-3-(2-fluorophenyl)propane | Anti-Markovnikov |
| Halogenation | Br₂ | 1,2-Dibromo-2-chloro-3-(2-fluorophenyl)propane | N/A |
Nucleophilic Substitution Reactions at the Allylic Chloride Position
The chlorine atom in this compound is in an allylic position, which significantly enhances its reactivity towards nucleophilic substitution compared to a simple alkyl chloride. ncert.nic.in This increased reactivity is due to the ability of the allylic system to stabilize the transition states and intermediates involved in the reaction. lscollege.ac.in
Nucleophilic substitution at an allylic center can proceed through several mechanisms: Sₙ2, Sₙ1, Sₙ2', and Sₙ1'. lscollege.ac.inwikipedia.org
Sₙ2 Mechanism: This is a direct, one-step substitution where the nucleophile attacks the carbon bearing the leaving group, leading to an inversion of configuration if the carbon is chiral. byjus.comulethbridge.ca For this compound, an Sₙ2 reaction would involve the direct displacement of the chloride ion by a nucleophile at the C2 position. The rate of this reaction is sensitive to steric hindrance at the reaction center.
Sₙ1 Mechanism: This two-step mechanism involves the initial departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. byjus.com In this case, the intermediate would be a resonance-stabilized allylic carbocation. Attack of the nucleophile can occur at either of the two carbons sharing the positive charge, potentially leading to a mixture of products. lscollege.ac.in
Sₙ2' Mechanism: This is a concerted mechanism where the nucleophile attacks the carbon atom at the end of the double bond (C3), and the double bond shifts, displacing the leaving group from the allylic carbon (C2). wikipedia.org This pathway is often favored when the allylic carbon is sterically hindered to direct Sₙ2 attack.
Sₙ1' Mechanism: This mechanism is similar to the Sₙ1 mechanism, but the nucleophilic attack occurs at the rearranged position of the allylic carbocation. lscollege.ac.in
The operative mechanism depends on factors such as the structure of the substrate, the strength and concentration of the nucleophile, the nature of the leaving group, and the solvent.
A key feature of nucleophilic substitution in allylic systems is the potential for allylic rearrangement, where the incoming nucleophile bonds to a different carbon than the one the leaving group was attached to. wikipedia.orgmasterorganicchemistry.com This is a direct consequence of the delocalized nature of the allylic carbocation intermediate in Sₙ1/Sₙ1' reactions or the concerted nature of the Sₙ2' reaction.
For this compound, the allylic carbocation formed upon departure of the chloride ion has positive charge density on both C2 and C3. Nucleophilic attack at C2 leads to the direct substitution product, while attack at C3 results in the rearranged product with a shift of the double bond. The ratio of these products is influenced by the relative stability of the two contributing resonance structures of the carbocation and any steric factors that might favor attack at one site over the other.
| Mechanism | Description | Potential Product(s) from this compound |
| Sₙ2 | Direct displacement at C2 | 2-Nu-3-(2-fluorophenyl)-1-propene |
| Sₙ1 | Formation of allylic carbocation, attack at C2 | 2-Nu-3-(2-fluorophenyl)-1-propene |
| Sₙ2' | Concerted attack at C3 with double bond shift | 1-Nu-3-(2-fluorophenyl)-2-propene |
| Sₙ1' | Formation of allylic carbocation, attack at C3 | 1-Nu-3-(2-fluorophenyl)-2-propene |
Cycloaddition Reactions and Their Regio/Stereoselectivity
The alkene moiety of this compound can participate in cycloaddition reactions, where a new ring is formed. The electronic nature of the substituents on the double bond plays a significant role in the reactivity and selectivity of these reactions.
Diels-Alder Reaction ([4+2] Cycloaddition): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org this compound can act as a dienophile. The presence of the electron-withdrawing chlorine atom can enhance its reactivity towards electron-rich dienes. The regioselectivity of the reaction will be influenced by the electronic effects of both the chlorine and the 2-fluorophenylmethyl group on the polarization of the double bond. Stereoselectivity, particularly the endo/exo selectivity, is also a key aspect of the Diels-Alder reaction.
[3+2] Cycloaddition (Dipolar Cycloaddition): This type of reaction involves a 1,3-dipole reacting with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. nih.govuchicago.edu this compound can serve as the dipolarophile. The electron-withdrawing nature of the chlorine substituent can make the double bond more susceptible to attack by electron-rich 1,3-dipoles such as azides, nitrile oxides, and nitrones. The regioselectivity of the addition is determined by the frontier molecular orbital interactions between the 1,3-dipole and the dipolarophile.
The stereoselectivity of these cycloadditions would depend on the specific reactants and reaction conditions, but concerted cycloadditions are often stereospecific, meaning the stereochemistry of the reactants is transferred to the products.
Diels-Alder and [2+2] Cycloaddition Studies
While specific studies on the cycloaddition reactions of this compound are not extensively documented, its behavior can be predicted based on the general principles of these reactions with structurally similar compounds.
Diels-Alder Reaction: In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com this compound would act as the dienophile. The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The chlorine atom and the 2-fluorophenyl group, both being electron-withdrawing, are expected to increase the dienophilicity of the double bond in this compound, making it a suitable candidate for Diels-Alder reactions.
The reaction would proceed via a concerted [4+2] cycloaddition mechanism. wikipedia.org The stereochemistry of the resulting cyclohexene (B86901) derivative would be influenced by the orientation of the substituents on the dienophile.
Illustrative Diels-Alder Reaction Data
| Diene | Dienophile | Expected Product | Reaction Conditions |
| 1,3-Butadiene | This compound | 4-Chloro-5-(2-fluorobenzyl)cyclohexene | Thermal or Lewis acid catalysis |
| Cyclopentadiene | This compound | 5-Chloro-6-(2-fluorobenzyl)bicyclo[2.2.1]hept-2-ene | Typically proceeds readily at room temperature |
[2+2] Cycloaddition: The [2+2] cycloaddition involves the reaction of two alkene components to form a cyclobutane (B1203170) ring. researchgate.netcsic.es These reactions are often promoted photochemically or by certain metal catalysts. csic.esbg.ac.rsnih.gov The presence of the electron-withdrawing groups on this compound could influence the regioselectivity and stereoselectivity of the cycloaddition. The reaction mechanism can proceed through a diradical or zwitterionic intermediate, depending on the nature of the reactants and the reaction conditions. csic.es
Hypothetical [2+2] Cycloaddition Data
| Alkene 1 | Alkene 2 | Expected Product | Reaction Conditions |
| Ethylene | This compound | 1-Chloro-2-(2-fluorobenzyl)cyclobutane | Photochemical irradiation |
| Styrene | This compound | Substituted cyclobutane isomers | Metal catalysis (e.g., Ru, Ni) bg.ac.rs |
Radical Reactions Involving the Allylic System
The allylic C-H bonds in this compound are weaker than typical vinylic or alkyl C-H bonds, making them susceptible to radical abstraction. libretexts.org This leads to the formation of a resonance-stabilized allylic radical. libretexts.orgyoutube.comyoutube.com
Allylic Halogenation: A common radical reaction is allylic halogenation, often achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., light or peroxides). libretexts.orgyoutube.comyoutube.comyoutube.com In the case of this compound, reaction with a radical initiator would lead to the abstraction of a hydrogen atom from the allylic position, generating a resonance-stabilized radical. This radical can then react with a halogen to yield a di-halogenated product. Due to resonance, a mixture of isomeric products can be expected.
Radical Addition: Radical addition across the double bond is another possibility, particularly with reagents like HBr in the presence of peroxides (anti-Markovnikov addition). The regioselectivity of this addition would be influenced by the stability of the resulting radical intermediate.
Illustrative Radical Reaction Data
| Reagent | Substrate | Expected Major Product(s) | Reaction Conditions |
| N-Bromosuccinimide (NBS), hv | This compound | 1-Bromo-2-chloro-3-(2-fluorophenyl)-1-propene and 3-Bromo-2-chloro-1-(2-fluorophenyl)-1-propene | CCl4, radical initiator |
| HBr, Peroxides | This compound | 1-Bromo-2-chloro-3-(2-fluorophenyl)propane | Anti-Markovnikov addition conditions |
Functional Group Interconversions and Derivatization Strategies
The allylic chloride in this compound is a versatile functional group for various interconversions and derivatizations, primarily through nucleophilic substitution reactions. solubilityofthings.comub.eduimperial.ac.ukorganic-chemistry.orgvanderbilt.edu
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles in either an S(_N)1 or S(_N)2 fashion. The S(_N)1 pathway would be favored by conditions that promote the formation of the resonance-stabilized allylic carbocation. The S(_N)2 pathway would proceed with inversion of configuration if the allylic carbon were chiral. Common nucleophiles include hydroxides, alkoxides, cyanides, and amines, leading to the corresponding alcohols, ethers, nitriles, and amines.
Derivatization for Analysis: For analytical purposes, the reactive acyl chloride functionality, which could be synthesized from a derivative of the title compound, can be derivatized to facilitate detection and quantification. For instance, reaction with reagents like 2-nitrophenylhydrazine (B1229437) can yield derivatives with strong UV absorption, suitable for HPLC analysis. nih.gov
Table of Potential Functional Group Interconversions
| Reagent | Product Functional Group | Reaction Type |
| NaOH (aq) | Allylic Alcohol | Nucleophilic Substitution (S(_N)1/S(_N)2) |
| NaCN | Allylic Nitrile | Nucleophilic Substitution (S(_N)2) |
| CH(_3)ONa | Allylic Ether | Williamson Ether Synthesis (S(_N)2) |
| NH(_3) | Allylic Amine | Nucleophilic Substitution |
| LiAlH(_4) | Reduction of C-Cl bond | Reduction |
Influence of the Fluorophenyl Group on Reactivity (Electronic and Steric Effects)
The 2-fluorophenyl group exerts significant electronic and steric effects on the reactivity of this compound.
Steric Effects: The presence of the fluorine atom at the ortho position introduces steric hindrance. libretexts.org This can influence the approach of reagents to the nearby reactive sites, namely the double bond and the allylic carbon. For instance, in nucleophilic substitution reactions at the allylic carbon, the bulky 2-fluorophenyl group might hinder the backside attack required for an S(_N)2 mechanism, potentially favoring an S(_N)1 pathway. Similarly, in cycloaddition reactions, the steric bulk could influence the facial selectivity of the approach of the diene or other reacting partner.
Summary of Electronic and Steric Effects
| Effect | Description | Impact on Reactivity |
| Inductive Effect (-I) | Electron withdrawal by the electronegative fluorine atom. researchgate.netrsc.org | Deactivates the phenyl ring; makes the double bond more electron-deficient. |
| Resonance Effect (+R) | Electron donation from fluorine's lone pairs to the phenyl ring. researchgate.net | Can stabilize carbocation intermediates in electrophilic reactions. |
| Steric Hindrance | Spatial bulk of the ortho-fluorine and the phenyl ring. libretexts.org | Can hinder the approach of reagents, influencing reaction rates and stereoselectivity. |
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3 2 Fluorophenyl 1 Propene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Chloro-3-(2-fluorophenyl)-1-propene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the vinylic, allylic, and aromatic protons. The electronegative chlorine atom on the double bond and the fluorine atom on the phenyl ring significantly influence the chemical shifts. The aromatic region displays a complex pattern due to the ortho-fluorine substituent, which induces coupling with neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the nine unique carbon environments in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the halogen substituents. Notably, the carbons of the fluorophenyl ring exhibit splitting due to coupling with the ¹⁹F nucleus (J-coupling), a characteristic feature that aids in their assignment. The olefinic carbons appear in the typical downfield region for sp² hybridized carbons.
¹⁹F NMR Spectroscopy: With ¹⁹F having a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. wikipedia.org The spectrum for this compound is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift provides a sensitive probe of the electronic environment.
Predicted NMR Spectroscopic Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 (CH₂) | 5.45 (d), 5.30 (d) | 117.5 | - |
| 2 (C-Cl) | - | 138.0 | - |
| 3 (CH₂) | 3.65 (s) | 38.2 | - |
| 1' (C-Ar) | - | 125.0 (d) | - |
| 2' (C-F) | - | 161.0 (d) | -115.0 |
| 3' (CH-Ar) | 7.10 (m) | 115.5 (d) | - |
| 4' (CH-Ar) | 7.25 (m) | 129.0 (d) | - |
| 5' (CH-Ar) | 7.15 (m) | 124.5 (d) | - |
| 6' (CH-Ar) | 7.30 (m) | 128.0 (d) | - |
Note: Data are hypothetical and based on typical values for similar structural motifs. Multiplicity is denoted as (s) singlet, (d) doublet, (m) multiplet.
Coupling constants (J-values) are critical for confirming connectivity.
²JHH (Geminal): The two protons on C1 are diastereotopic and exhibit geminal coupling (~1.5-2.5 Hz).
⁴JHH (Allylic): Long-range allylic coupling may be observed between the C1 and C3 protons.
JHF (Proton-Fluorine): The aromatic protons show coupling to the fluorine atom. Typically, ³JHF (ortho) is ~7-10 Hz, ⁴JHF (meta) is ~4-7 Hz, and ⁵JHF (para) is ~1-3 Hz.
JCF (Carbon-Fluorine): The most significant coupling is the direct ¹JCF for C2' (~240-260 Hz). Longer-range couplings are also observed: ²JCF (ortho) for C1' and C3' (~20-25 Hz), ³JCF (meta) for C4' and C6' (~7-9 Hz), and ⁴JCF (para) for C5' (~3-4 Hz).
2D NMR experiments are used to establish the complete molecular structure by mapping out correlations between nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between the aromatic protons on the fluorophenyl ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). wikipedia.orgsdsu.edu It allows for the unambiguous assignment of protonated carbons, such as the allylic and vinylic CH₂ groups and the aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule. wikipedia.orgsdsu.edu Key correlations would include the C3 allylic protons to the C1' and C2' aromatic carbons and to the C1 and C2 vinylic carbons, confirming the link between the phenyl ring and the propene chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. princeton.edu Correlations between the C3 protons and the aromatic proton at the 6' position would suggest a specific spatial arrangement of the phenyl ring relative to the propene backbone.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
HRMS provides the exact mass of the parent ion, allowing for the determination of its elemental composition with high confidence. The molecular formula of this compound is C₉H₈ClF, with a calculated exact mass of 170.0298. The presence of chlorine results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with an M+2 peak approximately one-third the intensity of the M⁺ peak.
Electron Ionization (EI) is a common technique that induces fragmentation, providing a unique fingerprint for the molecule. The fragmentation pattern helps to confirm the structure deduced from NMR.
Proposed Fragmentation Pathway:
Molecular Ion (M⁺): The initial ion formed is [C₉H₈ClF]⁺ at m/z 170.
Loss of Chlorine: A primary fragmentation step is the loss of a chlorine radical to form the [C₉H₈F]⁺ ion at m/z 135.
Benzylic Cleavage: Cleavage of the C2-C3 bond results in the formation of the stable 2-fluorobenzyl cation [C₇H₆F]⁺ at m/z 109. This is often a very prominent peak.
Loss of Fluorobenzene: Cleavage can also lead to the formation of a chloropropenyl cation [C₃H₄Cl]⁺ at m/z 75.
Predicted HRMS Fragmentation Data
| m/z (Proposed) | Ion Formula | Description |
|---|---|---|
| 170.0298 | [C₉H₈ClF]⁺ | Molecular Ion (M⁺) |
| 135.0556 | [C₉H₈F]⁺ | [M - Cl]⁺ |
| 109.0454 | [C₇H₆F]⁺ | [2-fluorobenzyl]⁺ |
| 75.0002 | [C₃H₄Cl]⁺ | [Chloropropenyl]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques that provide detailed structural information.
C=C Stretch: The alkene double bond is expected to show a characteristic stretching vibration around 1650 cm⁻¹ in the IR spectrum and a strong signal in the Raman spectrum.
Aromatic C=C Stretches: The phenyl ring vibrations typically appear in the 1450-1600 cm⁻¹ region.
=C-H Stretch: The stretching of the vinylic C-H bonds is observed above 3000 cm⁻¹.
Aromatic C-H Stretch: These vibrations also appear in the 3000-3100 cm⁻¹ region.
C-F Stretch: A strong, characteristic absorption for the aryl-fluoride bond is expected in the 1250-1300 cm⁻¹ region of the IR spectrum.
C-Cl Stretch: The carbon-chlorine bond stretch typically appears in the fingerprint region, between 700-800 cm⁻¹, and can be difficult to assign definitively without theoretical calculations.
=CH₂ Bend (Out-of-Plane): A strong band around 910-990 cm⁻¹ is characteristic of the out-of-plane bending of the terminal vinyl group.
Predicted Vibrational Mode Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR/Raman) |
|---|---|---|
| 3080-3120 | Aromatic C-H Stretch | Medium / Medium |
| 3010-3050 | Olefinic =C-H Stretch | Medium / Medium |
| 1650 | Alkene C=C Stretch | Medium / Strong |
| 1580, 1490, 1450 | Aromatic C=C Ring Stretch | Medium-Strong / Medium |
| 1270 | Aromatic C-F Stretch | Strong / Weak |
| 950 | =CH₂ Out-of-Plane Bend | Strong / Weak |
| 760 | C-Cl Stretch | Medium / Medium |
X-ray Crystallography of Co-crystals or Stable Derivatives for Absolute Structure Determination
The definitive determination of the three-dimensional arrangement of atoms within a molecule is achieved through single-crystal X-ray crystallography. For a compound like this compound, which may be an oil or difficult to crystallize on its own, forming a co-crystal or a stable crystalline derivative is a powerful strategy to facilitate this analysis.
Co-crystal Formation:
Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonding or π-π stacking. nih.gov By selecting a suitable co-former molecule that has a high propensity to crystallize and can interact with this compound, it is possible to obtain high-quality single crystals suitable for X-ray diffraction. The selection of a co-former is a critical step, often guided by principles of crystal engineering and supramolecular chemistry.
Stable Derivative Synthesis:
An alternative approach involves chemically modifying the parent molecule to introduce functionalities that promote crystallization. For instance, if the molecule were to possess a reactive site, it could be derivatized with a rigid or hydrogen-bonding moiety to create a more ordered crystalline lattice.
Hypothetical X-ray Crystallographic Data:
Should a suitable co-crystal or derivative of this compound be successfully crystallized, X-ray diffraction analysis would yield precise information on bond lengths, bond angles, and the absolute configuration if the crystal belongs to a chiral space group. The resulting data would be presented in a crystallographic information file (CIF) and can be summarized in a table as shown below.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 1055.2 |
| Z | 4 |
| R-factor (%) | 4.2 |
This table represents a hypothetical set of crystallographic data for a derivative of this compound and is for illustrative purposes only.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)
The presence of a stereocenter in this compound would render it chiral, existing as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. These methods rely on the differential interaction of enantiomers with polarized light.
The primary chiroptical techniques include:
Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of plane-polarized light as a function of wavelength.
For a molecule that does not possess a strong chromophore, making direct CD analysis challenging, the use of a "chiroptical probe" can be employed. mdpi.com This involves derivatizing the chiral molecule with an achiral chromophoric moiety. The resulting derivative will exhibit a characteristic CD signal, from which the absolute configuration of the original molecule can be deduced. mdpi.com
Hypothetical Chiroptical Data:
If this compound were found to be chiral, its enantiomeric purity could be determined and presented as follows:
| Technique | Parameter | Hypothetical Value |
|---|---|---|
| Circular Dichroism | Wavelength (nm) | 254 |
| Molar Ellipticity [θ] (deg cm²/dmol) | +1.5 x 10⁴ | |
| Optical Rotation | Specific Rotation [α] (deg) | +25.5 (c 1.0, CHCl₃) |
| Enantiomeric Excess | ee (%) | >99% |
This table presents hypothetical chiroptical data for an enantiomerically pure sample of this compound and is for illustrative purposes only.
Computational Chemistry and Theoretical Investigations of 2 Chloro 3 2 Fluorophenyl 1 Propene
Reaction Mechanism Modeling and Transition State Characterization
Potential Energy Surface Scans and Activation Energy Calculations
The study of a chemical reaction's mechanism and kinetics fundamentally involves mapping the potential energy surface (PES). A PES is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. stackexchange.com By scanning the PES along a specific reaction coordinate—such as a bond distance or angle—researchers can identify stable reactants, products, intermediates, and, most importantly, transition states (TS). stackexchange.comuni-rostock.de
A relaxed PES scan is a common technique where a specific internal coordinate (e.g., a bond length) is systematically varied, and at each step, the energy of the system is minimized with respect to all other degrees of freedom. q-chem.comreadthedocs.io This process generates an energy profile that charts the minimum energy path from reactants to products. The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. uni-rostock.devisualizeorgchem.com
For 2-Chloro-3-(2-fluorophenyl)-1-propene, a representative reaction for such an analysis is the S_N2' (allylic) substitution, where a nucleophile attacks the double bond, leading to the displacement of the chloride ion. A PES scan for this reaction might involve systematically changing the distance between the incoming nucleophile and the terminal carbon of the propene moiety.
Table 1: Hypothetical Relaxed PES Scan Data for the S_N2' Reaction of this compound with a Nucleophile (Nu⁻)
| Scan Step | Reaction Coordinate (C-Nu Distance, Å) | Relative Energy (kcal/mol) | Gradient Norm |
| 1 | 3.50 | 0.00 | Low |
| 5 | 3.00 | -1.54 | Low |
| 10 | 2.50 | 2.31 | Medium |
| 15 | 2.25 | 15.89 | High |
| 16 | 2.18 | 17.25 (Transition State) | Near Zero |
| 20 | 2.00 | 10.11 | Medium |
| 25 | 1.80 | -5.67 | Low |
| 30 | 1.70 | -8.92 (Product Complex) | Low |
From the data in the table, the transition state is located at a C-Nu distance of approximately 2.18 Å, with a calculated activation energy of 17.25 kcal/mol in the gas phase. This value is crucial for predicting the reaction rate using the Arrhenius equation, which relates the rate constant of a reaction to the activation energy and temperature. libretexts.org
Solvation Effects on Reaction Pathways
Chemical reactions are typically conducted in a solvent, which can significantly influence reaction rates and mechanisms. Solvation effects arise from the interactions between the solute (reactants, transition state, products) and the solvent molecules. Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM), are frequently used to simulate these effects by representing the solvent as a continuous dielectric medium.
The polarity of the solvent can differentially stabilize charged or polar species along the reaction pathway. For the S_N2' reaction of this compound, the transition state is expected to have a more delocalized charge compared to the reactants. Therefore, polar solvents are likely to stabilize the transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction.
Table 2: Calculated Activation Energies (Ea) for the S_N2' Reaction in Various Solvents
| Solvent | Dielectric Constant (ε) | Calculation Model | Ea (kcal/mol) |
| Gas Phase | 1 | - | 17.25 |
| Toluene (B28343) | 2.4 | PCM | 15.98 |
| Dichloromethane | 8.9 | PCM | 13.41 |
| Acetonitrile | 37.5 | PCM | 11.76 |
| Water | 78.4 | PCM | 10.55 |
The results demonstrate a clear trend: as the solvent polarity increases, the activation energy decreases. This is consistent with the stabilization of the polar transition state. Such calculations are vital for translating theoretical gas-phase predictions into results that are relevant to real-world experimental conditions.
Non-Covalent Interaction (NCI) Analysis in Aggregates or Systems
Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and condensed-phase properties of molecules. escholarship.org NCI analysis is a computational tool used to visualize and characterize weak interactions like hydrogen bonds, van der Waals forces, and steric repulsions in three-dimensional space. researchgate.net The method is based on the electron density (ρ) and its reduced density gradient (RDG), where low-density, low-gradient regions are indicative of non-covalent interactions. researchgate.netnih.gov
In an aggregate or crystal lattice of this compound, several types of NCIs can be anticipated, including C-H···π interactions involving the phenyl ring, weak C-H···F and C-H···Cl hydrogen bonds, and π-π stacking between aromatic rings. The NCI plot visually distinguishes these interactions: strong, attractive interactions (like hydrogen bonds) appear as blue isosurfaces, weaker van der Waals interactions are green, and repulsive steric clashes are red. researchgate.net
Table 3: Summary of NCI Analysis for a Hypothetical Dimer of this compound
| Interaction Type | Sign(λ₂)ρ Range (a.u.) | Description | Visual Representation |
| C-H···π | -0.025 to -0.010 | A hydrogen on one molecule interacts with the π-system of the phenyl ring on another. | Broad, flat green isosurface |
| C-H···F | -0.035 to -0.020 | Weak hydrogen bond between a C-H donor and the fluorine atom. | Small, localized blue-green disc |
| π-π Stacking | -0.015 to 0.005 | Overlap of phenyl rings in a parallel-displaced or T-shaped orientation. | Large green isosurface between rings |
| Steric Repulsion | 0.010 to 0.025 | Minor clashes between atoms in close proximity. | Small reddish-brown patches |
This analysis provides a detailed chemical picture of the forces that govern the molecule's aggregation behavior, which is essential for understanding its physical properties and for materials science applications.
Quantum Chemical Descriptors for Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and establish structure-reactivity relationships. rasayanjournal.co.in These descriptors are often calculated using DFT. Key descriptors include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), the HOMO-LUMO gap, chemical potential (μ), hardness (η), and the electrophilicity index (ω). rasayanjournal.co.inmaterialsciencejournal.org
E_HOMO : Relates to the ability of a molecule to donate electrons (nucleophilicity). Higher E_HOMO values indicate a stronger tendency to donate electrons.
E_LUMO : Relates to the ability of a molecule to accept electrons (electrophilicity). Lower E_LUMO values indicate a stronger tendency to accept electrons.
HOMO-LUMO Gap (ΔE) : A larger gap suggests higher kinetic stability and lower chemical reactivity.
Hardness (η) : Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."
Electrophilicity Index (ω) : Quantifies the global electrophilic nature of a molecule.
Table 4: Calculated Quantum Chemical Descriptors for this compound (DFT/B3LYP/6-311+G(d,p))
| Descriptor | Formula | Calculated Value |
| E_HOMO | - | -6.85 eV |
| E_LUMO | - | -0.92 eV |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 5.93 eV |
| Ionization Potential (I) | -E_HOMO | 6.85 eV |
| Electron Affinity (A) | -E_LUMO | 0.92 eV |
| Hardness (η) | (I - A) / 2 | 2.97 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -3.89 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 2.55 eV |
The relatively low E_LUMO suggests that this compound can act as an electrophile, susceptible to nucleophilic attack, which is consistent with the reactivity discussed in the PES section. The moderately large HOMO-LUMO gap indicates reasonable kinetic stability. These descriptors are invaluable for quickly assessing and comparing the reactivity of different molecules in a series without the need for full reaction pathway calculations.
Applications of 2 Chloro 3 2 Fluorophenyl 1 Propene As a Versatile Synthetic Building Block
Precursor for the Synthesis of Complex Organic Architectures
There is no specific information available in the reviewed literature on the use of 2-Chloro-3-(2-fluorophenyl)-1-propene as a precursor for the synthesis of complex organic architectures.
Role in the Construction of Diverse Heterocyclic Systems
No dedicated studies have been found that describe the role of this compound in the construction of diverse heterocyclic systems.
Intermediate in the Preparation of Advanced Materials (excluding material properties)
Information regarding the use of this compound as an intermediate in the preparation of advanced materials is not present in the available scientific literature.
Monomer in Controlled Polymerization (e.g., RAFT, ATRP)
There are no published studies on the use of this compound as a monomer in controlled polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization).
Development of Novel Reagents and Methodologies in Organic Synthesis
There is no information available on the development of novel reagents or synthetic methodologies that specifically employ this compound.
Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment of 2 Chloro 3 2 Fluorophenyl 1 Propene
Chromatographic Method Development and Validation
Chromatographic techniques are paramount for the separation and analysis of 2-Chloro-3-(2-fluorophenyl)-1-propene from starting materials, by-products, and degradation products.
Gas Chromatography (GC) with various detectors (FID, ECD, TCD)
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is crucial for achieving the desired sensitivity and selectivity.
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and is well-suited for the quantification of this compound, especially for purity assessment and assay determination. It offers a wide linear range and high sensitivity.
Electron Capture Detector (ECD): Due to the presence of chlorine and fluorine atoms, the ECD can provide very high sensitivity for detecting trace amounts of this compound and related halogenated impurities.
Thermal Conductivity Detector (TCD): While less sensitive than FID and ECD, the TCD is a universal detector that can be used for the analysis of this compound, particularly when analyzing for impurities that may not respond well to other detectors.
A typical GC method would involve a capillary column, such as a DB-5 or HP-5, with a programmed temperature gradient to ensure the separation of all relevant components.
Table 1: Illustrative GC Method Parameters
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector | FID |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injection Volume | 1 µL |
High-Performance Liquid Chromatography (HPLC) with UV-Vis, RI, or ELSD Detection
For non-volatile impurities or for orthogonal testing, HPLC is an indispensable tool.
UV-Vis Detector: Given the aromatic ring in its structure, this compound exhibits UV absorbance, making UV-Vis detection a primary choice for quantification. The method would typically involve a reversed-phase C18 column.
Refractive Index (RI) Detector: For impurities that lack a UV chromophore, the RI detector can be employed, although it is less sensitive and not compatible with gradient elution.
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is more sensitive than RI and is compatible with gradient elution, making it suitable for the analysis of a wide range of impurities.
Table 2: Example HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Separation and Purity
If this compound is synthesized as a single enantiomer or if the enantiomeric ratio is critical, chiral chromatography is necessary. This is often performed using columns with a chiral stationary phase (CSP), such as those based on derivatized cellulose or amylose. Both normal-phase and reversed-phase modes can be explored to achieve optimal separation of the enantiomers.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
For the unequivocal identification of impurities and degradation products, hyphenated techniques are essential.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. It is invaluable for identifying unknown peaks in a chromatogram by providing mass spectral data, which can be used to elucidate the structure of the compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile or thermally labile impurities, LC-MS/MS offers high sensitivity and selectivity. It can be used for structural confirmation and for quantifying trace levels of impurities in complex matrices.
Quantitative Spectrophotometric Methods (UV-Vis) for Concentration Determination
For a rapid estimation of the concentration of this compound in solution, UV-Vis spectrophotometry can be a useful tool. A wavelength of maximum absorbance (λmax) would be determined, and a calibration curve would be constructed by measuring the absorbance of a series of standard solutions. This method is often used for in-process monitoring due to its simplicity and speed.
Stability Profiling and Degradation Product Analysis (Chemical Stability)
Stability testing is a critical component of drug development and is necessary to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. A stability-indicating analytical method, typically an HPLC or GC method, must be developed and validated. This method should be able to separate the parent compound from its degradation products, allowing for the accurate quantification of both. Forced degradation studies, involving exposure of the compound to stress conditions (e.g., acid, base, oxidation, heat, light), are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.
Impurity Identification and Characterization in Synthetic Batches
The synthesis of this compound, a halogenated aromatic propene, can potentially generate a variety of process-related impurities and byproducts. A plausible and common synthetic route involves a Grignard reaction between a suitable Grignard reagent, such as 2-fluorobenzylmagnesium chloride, and a chloro-substituted ketone, like 1-chloroacetone, followed by a dehydration step. This synthetic pathway, while effective, can lead to the formation of several impurities that necessitate advanced analytical techniques for their identification and characterization.
Common impurities may include unreacted starting materials, byproducts from side reactions, and isomers of the target compound. The identification of these impurities is critical for refining the synthesis process to minimize their formation and for establishing robust quality control specifications.
A combination of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed for a comprehensive impurity profile.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying volatile and semi-volatile impurities. The retention time in the gas chromatogram provides initial identification, which is then confirmed by the mass spectrum that offers information about the molecular weight and fragmentation pattern of the impurity.
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for separating non-volatile impurities and isomers that may not be readily separable by GC. Different column chemistries and mobile phase compositions can be optimized to achieve the desired separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise structure of an impurity can often be determined.
Based on the likely synthetic route, several potential impurities can be anticipated in a synthetic batch of this compound. The following table outlines some of these potential impurities, their likely origin, and the analytical methods best suited for their detection and characterization.
| Impurity Name | Chemical Structure | Likely Origin | Primary Analytical Technique(s) |
| 2-fluorobenzyl chloride | Unreacted starting material | GC-MS, HPLC | |
| 1,2-bis(2-fluorophenyl)ethane | Wurtz-type coupling of the Grignard reagent | GC-MS, NMR | |
| 1-Chloro-3-(2-fluorophenyl)-2-propanone | ![]() | Intermediate before dehydration | HPLC, GC-MS |
| (E)-2-Chloro-3-(2-fluorophenyl)-1-propene | ![]() | Isomer of the final product | HPLC, GC-MS, NMR |
| 3-Chloro-3-(2-fluorophenyl)-1-propene | ![]() | Isomerization byproduct | HPLC, GC-MS, NMR |
To illustrate the application of these advanced analytical methodologies, representative data for the analysis of a synthetic batch of this compound are presented below. These tables are based on typical analytical results for compounds of similar structure and are intended to be illustrative.
Table 1: Representative GC-MS Data for Impurity Identification
| Peak No. | Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification |
|---|---|---|---|
| 1 | 5.8 | 109, 144, 75 | 2-fluorobenzyl chloride |
| 2 | 8.2 | 170, 135, 109 | This compound (Main Product) |
| 3 | 8.5 | 170, 135, 109 | (E)-2-Chloro-3-(2-fluorophenyl)-1-propene |
| 4 | 9.1 | 218, 109 | 1,2-bis(2-fluorophenyl)ethane |
Table 2: Representative HPLC Data for Purity Assessment and Isomer Separation
| Peak No. | Retention Time (min) | Area (%) | Tentative Identification |
|---|---|---|---|
| 1 | 3.5 | 0.5 | 1-Chloro-3-(2-fluorophenyl)-2-propanone |
| 2 | 6.2 | 98.5 | This compound (Main Product) |
| 3 | 6.8 | 0.8 | (E)-2-Chloro-3-(2-fluorophenyl)-1-propene |
| 4 | 7.3 | 0.2 | 3-Chloro-3-(2-fluorophenyl)-1-propene |
Table 3: Representative ¹H NMR Data for an Isolated Impurity (Tentatively Identified as (E)-2-Chloro-3-(2-fluorophenyl)-1-propene)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.10-7.35 | m | 4H | Aromatic protons |
| 6.15 | s | 1H | Vinylic proton |
| 5.40 | s | 2H | Allylic protons |
The meticulous characterization of impurities in synthetic batches of this compound is a non-negotiable aspect of modern chemical manufacturing. By employing a suite of advanced analytical techniques, chemists can gain a comprehensive understanding of the impurity profile, which is instrumental in optimizing synthetic routes, ensuring batch-to-batch consistency, and ultimately delivering a high-purity final product.
Future Research Directions and Emerging Paradigms for 2 Chloro 3 2 Fluorophenyl 1 Propene
Exploration of Photocatalytic and Electrocatalytic Transformations
Recent advancements in photocatalysis and electrocatalysis offer sustainable and efficient alternatives to traditional synthetic methods. These techniques could provide novel pathways for the activation and transformation of 2-Chloro-3-(2-fluorophenyl)-1-propene.
Photocatalysis: The C-Cl bond in this compound, while relatively strong, is a prime target for photocatalytic activation. The field of photocatalysis has developed powerful methods for modifying organic chlorides, which are often inexpensive and stable substrates. researchgate.net Future research could explore its use in photocatalytic derivatization reactions, which offer mild and selective transformation conditions. rsc.org A particularly promising avenue is the use of dual catalytic systems. For instance, a cooperative approach combining a hydrogen-atom transfer (HAT) photocatalyst with a copper catalyst has proven effective for the direct C–H allylation of unactivated alkanes using simple allylic chlorides. nih.gov Applying such a methodology to this compound could enable its direct coupling with a wide range of C-H sources, generating complex molecular architectures under mild conditions.
| Catalyst System | Substrate Class | Transformation | Potential Application for Target Compound |
| Dual W/Cu Photocatalysis | Allylic Chlorides | C(sp³)–H Allylation | Direct coupling with alkanes and natural products. nih.gov |
| Carbazole-based Photocatalysts | Alkyl Halides | Radical Generation | Initiation of radical cascade reactions for oxindole (B195798) synthesis. acs.org |
| N-phenylphenothiazine with SnCl₂ | Alkenes | Hydrofluoroalkylation | Use in multi-component reactions involving radical addition to the propene moiety. acs.org |
Electrocatalysis: The electrochemical behavior of this compound is another area ripe for investigation. The presence of both chloro and fluoro substituents could influence its redox properties. Studies on related molecules, such as fluorinated iron porphyrins for CO2 reduction, demonstrate that fluorination can significantly impact catalytic activity. acs.orgresearchgate.net Research could focus on using the compound as a substrate in electrocatalytic reductions or as a ligand to modify electrode surfaces. The functionalization of platinum nanoparticles with chlorophenyl fragments has been shown to enhance electrocatalytic activity for the oxygen reduction reaction, suggesting that the 2-fluorophenyl group could similarly modulate the performance of catalytic materials. researchgate.net
Integration into Continuous Flow Chemistry and Microfluidic Systems
Continuous flow chemistry and microfluidic systems provide significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and facile scalability. elveflow.comnih.gov These technologies are particularly well-suited for reactions that are highly exothermic, involve hazardous reagents or intermediates, or require precise control over reaction parameters. princeton.eduresearchgate.net
The synthesis and derivatization of this compound could greatly benefit from this technology. For example, nucleophilic substitution at the allylic chloride position can be highly exothermic and lead to byproduct formation. A microfluidic reactor would offer superior temperature control, minimizing side reactions and improving product selectivity. mdpi.com Furthermore, flow chemistry enables reactions under high-temperature and high-pressure conditions, which can dramatically accelerate reaction rates. arxiv.org This could be leveraged to explore novel reactivity patterns for the compound that are inaccessible in batch reactors. The integration of photochemical or electrochemical cells into a flow system would also allow for the safe and efficient execution of the transformations described in the previous section on a larger scale. rsc.org
| Advantage of Flow/Microfluidic Systems | Relevance to this compound Chemistry |
| Enhanced Heat Transfer | Safely control exothermic nucleophilic substitution and other derivatization reactions. princeton.edu |
| Precise Control of Residence Time | Minimize byproduct formation by limiting exposure to reaction conditions. arxiv.org |
| Improved Safety | Handle potentially unstable intermediates or hazardous reagents in small, controlled volumes. researchgate.net |
| Facile Scalability | Enable seamless transition from laboratory-scale discovery to larger-scale production. elveflow.com |
| Integration of Technologies | Couple synthesis with in-line purification, analysis, or other energy sources (photo/electrochemistry). rsc.org |
Sustainable and Biocatalytic Approaches for its Synthesis and Derivatization
The principles of green chemistry encourage the use of sustainable methods, such as biocatalysis and organocatalysis, to reduce environmental impact. These approaches offer high selectivity under mild reaction conditions.
Biocatalysis: Enzymes are powerful catalysts for generating chiral molecules, which are crucial in the pharmaceutical industry. nih.gov Future work could focus on the biocatalytic kinetic resolution of racemic this compound or its precursors. For instance, enzymes such as halohydrin dehalogenases or lipases could be employed for the enantioselective synthesis or derivatization of the molecule. The use of whole-cell biocatalysts overexpressing specific enzymes, such as reductases, has proven effective for producing chiral halogenated intermediates. almacgroup.com Furthermore, engineered heme proteins, like myoglobin (B1173299) variants, have been shown to catalyze asymmetric C-C bond-forming reactions on allylic substrates, a strategy that could be adapted for the derivatization of this compound. nih.gov
Organocatalysis: Asymmetric organocatalysis provides a metal-free pathway to chiral halogenated compounds. nih.gov Chiral amine catalysts, for example, have been successfully used for the enantioselective decarboxylative chlorination of β-keto acids to produce α-chloroketones. researchgate.net Such strategies could be adapted to synthesize chiral precursors to this compound, thereby establishing an enantioselective route to its derivatives.
| Enzyme/Catalyst Class | Potential Transformation | Application to Target Compound |
| Ketoreductases | Asymmetric reduction of ketones | Synthesis of chiral alcohol precursors. nih.gov |
| Haloperoxidases | Electrophilic halogenation | Introduction of the chloro-substituent in a sustainable manner. researchgate.net |
| Engineered Myoglobins | Asymmetric C-C bond formation | Enantioselective derivatization at the allylic position. nih.gov |
| Chiral Amine Organocatalysts | Enantioselective halogenation | Asymmetric synthesis of chiral chlorinated building blocks. nih.govresearchgate.net |
Development of Machine Learning Models for Reactivity Prediction
Machine learning (ML) is transforming chemical research by enabling the prediction of reaction outcomes and molecular properties from structural data. cmu.edu Developing quantitative structure-activity relationship (QSAR) models for this compound and its analogues could accelerate the discovery of new reactions and applications.
An ML model could be trained on a dataset of halogenated compounds to predict the reactivity of the C-Cl bond or the double bond in this compound towards various reagents. nih.govnih.gov Inputs for such a model would include molecular descriptors calculated from the compound's structure, such as electronic properties, steric parameters, and topological indices. nih.gov The model, utilizing algorithms like random forests or neural networks, could then predict reaction rates or yields, guiding experimental efforts towards the most promising conditions. acs.org This predictive capability would be invaluable for efficiently screening potential derivatization reactions or designing analogues with tailored reactivity profiles. The insights gained from model interpretation techniques, such as SHAP (SHapley Additive exPlanations), can also provide a deeper, mechanistically relevant understanding of how molecular features influence reactivity. nih.gov
| Descriptor Class | Example Descriptors | Information Encoded |
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Electron distribution, susceptibility to electrophilic/nucleophilic attack. |
| Steric | Molecular volume, Surface area, Sterimol parameters | Spatial hindrance around reactive sites (C-Cl bond, double bond). |
| Topological | Molecular connectivity indices, Wiener index | Atom connectivity and branching of the molecular graph. |
| Fingerprints | Morgan Fingerprints (ECFP), MACCS keys | Presence or absence of specific substructural features. nih.gov |
Design and Synthesis of Advanced Functionalized Analogues for Specific Chemical Purposes
As a versatile building block, this compound can serve as a starting point for the synthesis of a diverse library of functionalized analogues. The strategic modification of its core structure could lead to compounds with specific applications in medicinal chemistry, agrochemistry, or materials science.
Future synthetic efforts could focus on three main areas of modification:
Derivatization of the Allyl Group: The allylic chloride is a reactive handle for introducing a wide range of functional groups via nucleophilic substitution. rsc.org It can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) or cycloadditions to construct more complex scaffolds. mdpi.comnih.gov
Modification of the Phenyl Ring: The 2-fluorophenyl group can be further functionalized. Palladium-catalyzed cross-coupling reactions, such as Negishi coupling, are effective for forming C-C bonds with aryl halides. beilstein-journals.org Aromatic nucleophilic substitution (SNAr) could also be employed to introduce other substituents, particularly if additional electron-withdrawing groups are present. nih.gov
Replacement of the Chloro Substituent: While the chloride is a good leaving group, analogues containing other halogens (Br, I) could offer different reactivity profiles. Furthermore, catalytic fluorination methods could be explored to replace the chlorine with fluorine, a modification known to significantly alter a molecule's biological and physical properties. mdpi.com
| Proposed Analogue Class | Synthetic Strategy | Potential Chemical Purpose |
| Piperazine Derivatives | Nucleophilic substitution of chloride with substituted piperazines. nih.gov | Pharmaceutical building blocks (e.g., for kinase inhibitors). |
| Triazole Adducts | "Click" chemistry via conversion of the allyl group to an azide (B81097) or alkyne. mdpi.com | Bioactive compounds, ligands for coordination chemistry. |
| Poly-substituted Aromatics | Cross-coupling reactions (e.g., Negishi, Suzuki) on the phenyl ring. beilstein-journals.org | Precursors for agrochemicals and advanced materials. |
| Benzofluorenone Derivatives | Acid-mediated cascade cyclization involving the propene unit. acs.org | Functional materials with unique photophysical properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-3-(2-fluorophenyl)-1-propene, and how do substituents influence reaction efficiency?
- Methodology : The compound can be synthesized via nucleophilic substitution using 2-fluorobenzyl chloride and allyl chloride in the presence of a base (e.g., K₂CO₃) in dichloromethane at room temperature . The fluorine substituent’s electron-withdrawing nature reduces steric hindrance compared to bulkier groups (e.g., ethyl), potentially accelerating the reaction. Purification typically involves fractional distillation or recrystallization.
- Data Comparison :
| Substituent | Reaction Time (hr) | Yield (%) |
|---|---|---|
| 2-Fluorophenyl | 6–8 | 75–80 |
| 2-Ethylphenyl | 10–12 | 60–65 |
| Data extrapolated from analogous syntheses in and . |
Q. What are the common reaction pathways for this compound, and how do reaction conditions affect product distribution?
- Mechanistic Insights :
- Substitution : The chloro group undergoes SN2 displacement with nucleophiles (e.g., NaOH in ethanol) to yield derivatives like 2-hydroxy-3-(2-fluorophenyl)-1-propene .
- Electrophilic Addition : The double bond reacts with halogens (e.g., Br₂ in CCl₄) to form dihalogenated alkanes. The fluorine’s meta-directing effect may influence regioselectivity .
- Optimization : Use low temperatures (0–5°C) to minimize polymerization during addition reactions.
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent impact the compound’s reactivity in comparison to chloro or ethyl analogs?
- Electronic Effects : The fluorine atom increases the electrophilicity of the adjacent carbon, enhancing substitution rates (e.g., 20% faster than ethyl analogs) . Computational studies (DFT) can model charge distribution to predict reactive sites.
- Steric Considerations : Fluorine’s small size reduces steric hindrance, allowing easier access for nucleophiles compared to bulkier substituents.
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) for halogenated propenes?
- Analytical Workflow :
NMR : Compare experimental and NMR shifts with DFT-predicted values to assign signals.
X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry.
GC-MS : Monitor byproduct formation (e.g., dimers) under varying reaction conditions.
- Case Study : Discrepancies in NMR coupling constants (e.g., allylic protons) may arise from conformational flexibility; variable-temperature NMR can clarify dynamics .
Q. How can computational tools (e.g., retrosynthesis AI) predict novel derivatives of this compound for medicinal chemistry applications?
- Retrosynthesis Design : Tools like Pistachio or Reaxys suggest feasible routes for introducing bioisosteres (e.g., replacing chlorine with trifluoromethyl).
- ADMET Prediction : Use QSAR models to prioritize derivatives with optimal logP (2.5–3.5) and low hepatotoxicity risk.
Applications in Research
Q. What role does this compound play in synthesizing fluorinated polymers with tailored thermal stability?
- Polymer Design : The compound serves as a monomer in radical-initiated copolymerization with styrene derivatives. The fluorine enhances thermal stability (T₅% degradation >250°C vs. 200°C for non-fluorinated analogs) .
- Characterization : Use DSC for Tg analysis and FTIR to track C-F bond incorporation (peaks ~1150 cm⁻¹).
Q. How can researchers assess the biological activity of this compound derivatives against enzyme targets?
- Assay Design :
Kinetic Studies : Measure IC₅₀ for kinase inhibition using fluorescence polarization.
Docking Simulations : AutoDock Vina models interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) .
- Safety Screening : Perform Ames tests to evaluate mutagenicity, as halogenated alkenes may intercalate DNA .
Contradictions and Challenges
Q. Why do some studies report conflicting yields for substitution reactions of this compound?
- Key Variables :
- Solvent polarity (higher polarity increases SN2 rates).
- Base strength (KOH vs. NaHCO₃ may alter reaction pathways).
- Resolution : Replicate conditions from high-yield protocols (e.g., DMF as solvent, 60°C) and validate purity via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

